molecular formula C20H20FNO4 B3033846 Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate CAS No. 122008-82-6

Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate

Cat. No.: B3033846
CAS No.: 122008-82-6
M. Wt: 357.4 g/mol
InChI Key: TYIYMOAHACZAMQ-UHFFFAOYSA-N
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Description

Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate is a compound that is used in a variety of applications. It is a versatile compound that is used in a variety of industries, including pharmaceuticals, biochemistry, and agriculture. This compound is also known as 2-propanoic acid, 4-(4-cyano-2-fluorophenoxy)phenoxybutyl ester, and 4-cyano-2-fluorophenoxybutyl 2-propanoate. It is a versatile compound that has a variety of properties that make it suitable for many different applications.

Scientific Research Applications

Hydrolysis and Adsorption

  • Hydrolysis Dynamics : Cyhalofop-butyl's hydrolysis is influenced by pH and temperature, showing relative stability in acidic aqueous solutions and increased decomposition in alkaline water. The hydrolysis dynamics, products, and rates have been extensively studied (Zhu, 2009).
  • Soil Colloids Adsorption : This herbicide’s adsorption on soil colloids such as clays, iron oxide, and organic matter has been investigated, revealing insights into the chemical interactions responsible for its adsorption and degradation in different soil types (Pinna et al., 2008).

Photolysis

  • Photodegradation in Water : Studies have examined the photodegradation behavior of Cyhalofop-butyl under various irradiation wavelengths in aqueous systems, including the impact of different photocatalysts like humic acid, Fe oxide, titanium dioxide, and zinc oxide (Pinna & Pusino, 2011).

Chemoenzymatic Synthesis

  • Enantioselective Transesterification : A novel and more efficient chemoenzymatic synthesis of Cyhalofop-butyl using Candida antarctica lipase B has been developed, yielding higher enantiomeric purity and substrate conversion compared to traditional methods (Zhu et al., 2011).

Polymer Research

  • Copolymers with Styrene : Research into novel copolymers of styrene using ring-substituted butyl 2-cyano-3-phenyl-2-propenoates has been conducted, contributing to the development of new materials with potentially unique properties (Kharas et al., 2016).

Herbicide Selectivity and Phytotoxicity

  • Selectivity in Rice : The selectivity mechanism of Cyhalofop-butyl in rice, focusing on absorption, translocation, metabolism, and enzyme susceptibility, has been explored to understand why certain plants like rice are tolerant to this herbicide (Ruiz-Santaella et al., 2005).
  • Phytotoxicity Factors : Studies on the phytotoxicity of Cyhalofop-butyl and its related compounds under various application factors provide insights into its effectiveness and environmental impact (Buhler & Burnside, 1984).

Mechanism of Action

Safety and Hazards

Cyhalofop-butyl is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees . It is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYMOAHACZAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861269
Record name Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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